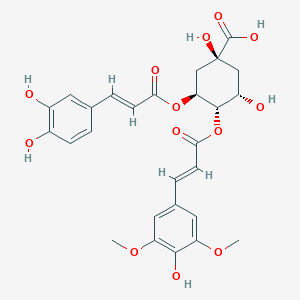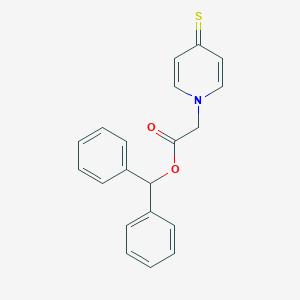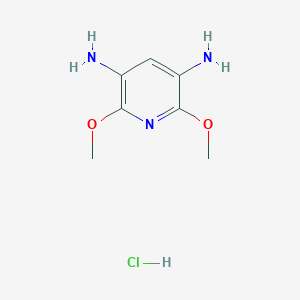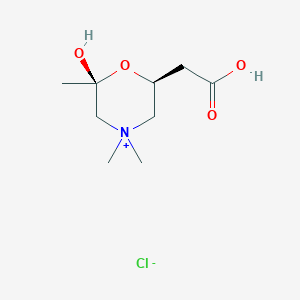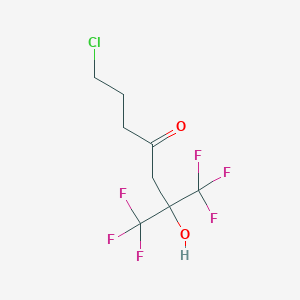
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-, also known as CF3CHClC(O)CH2CH2CH2C(O)CH(OH)CF3, is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, there are many potential future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to the suppression of certain cellular processes, which may be beneficial in the treatment of certain diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- can have various biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. Additionally, it has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl-. One area of research is in the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects on the body. Finally, research is needed to determine its potential as a diagnostic tool for certain diseases.
Synthesemethoden
The synthesis of 4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- involves the reaction of 7-chloro-2-hydroxyheptan-1-one with trifluoroacetic anhydride and trifluoromethanesulfonic acid in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
101913-91-1 |
|---|---|
Produktname |
4-Heptanone, 7-chloro-2-hydroxy-1,1,1-trifluoro-2-trifluoromethyl- |
Molekularformel |
C8H9ClF6O2 |
Molekulargewicht |
286.6 g/mol |
IUPAC-Name |
7-chloro-1,1,1-trifluoro-2-hydroxy-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C8H9ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h17H,1-4H2 |
InChI-Schlüssel |
ARMZHMFYYMRUOR-UHFFFAOYSA-N |
SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Kanonische SMILES |
C(CC(=O)CC(C(F)(F)F)(C(F)(F)F)O)CCl |
Andere CAS-Nummern |
101913-91-1 |
Synonyme |
4-HEPTANONE, 7-CHLORO-2-HYDROXY-1,1,1-TRIFLUORO-2-TRIFLUOROMETHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



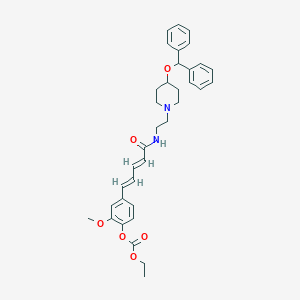
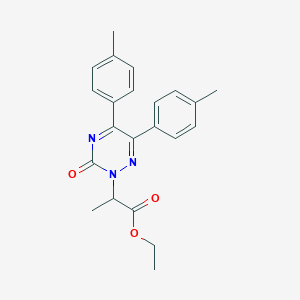
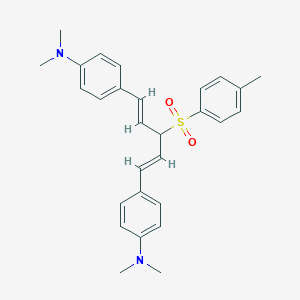
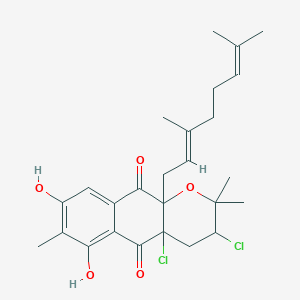
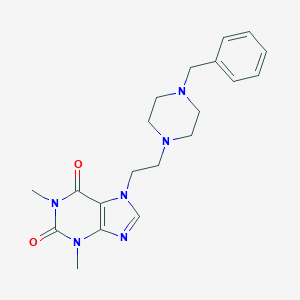
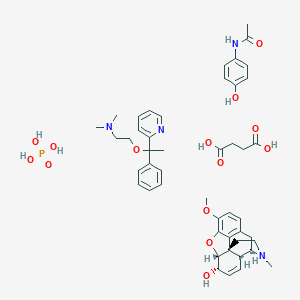
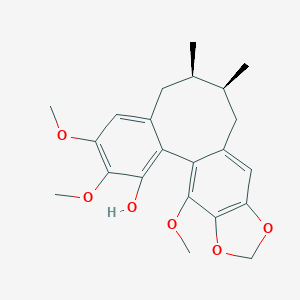
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
